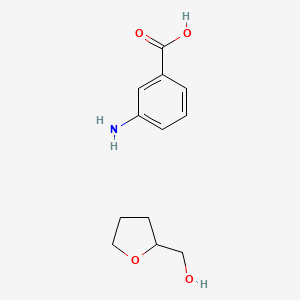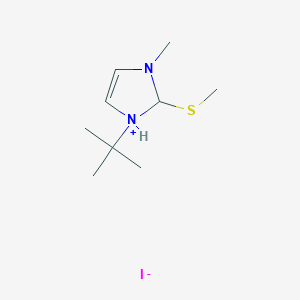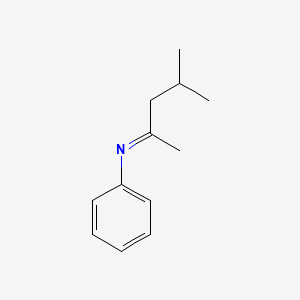
3-Aminobenzoic acid--(oxolan-2-yl)methanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) is an organic compound that combines the structural features of 3-aminobenzoic acid and oxolan-2-ylmethanol. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a tetrahydrofuran ring. It is a white solid that is slightly soluble in water and more soluble in organic solvents like acetone and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) typically involves the reaction of 3-aminobenzoic acid with oxolan-2-ylmethanol under specific conditions. One common method is the esterification reaction, where 3-aminobenzoic acid is reacted with oxolan-2-ylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro-3-aminobenzoic acid derivatives.
Reduction: 3-Aminobenzyl alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of 3-aminobenzoic acid.
Scientific Research Applications
3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Lacks the oxolan-2-ylmethanol moiety.
Oxolan-2-ylmethanol: Lacks the 3-aminobenzoic acid moiety.
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Uniqueness
3-Aminobenzoic acid–(oxolan-2-yl)methanol (1/1) is unique due to the combination of the aromatic amino acid and the tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61157-40-2 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-aminobenzoic acid;oxolan-2-ylmethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-3-1-2-5(4-6)7(9)10;6-4-5-2-1-3-7-5/h1-4H,8H2,(H,9,10);5-6H,1-4H2 |
InChI Key |
DKAKXRDZXGIGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CO.C1=CC(=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol](/img/structure/B14577514.png)



![2-[4-(Diethylamino)phenoxy]cyclohexan-1-one](/img/structure/B14577525.png)



